N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Computational Studies
An efficient method for synthesizing various heterocyclic compounds, including those related to the chemical structure , has been described. This method involves the use of catalytic amounts of p-toluenesulfonic acid or iodine and supports the formation of the products with theoretical calculations, highlighting a general approach to accessing substituted heterocycles with potential biological activities (Guleli et al., 2019).
Novel Heterocyclic Compounds with Biological Activity
The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds with valuable biological activities, was reported using both conventional and microwave techniques. This research opens pathways to novel therapeutic agents, demonstrating the chemical versatility and potential pharmacological applications of such compounds (Youssef et al., 2012).
Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives reveals the potential of these compounds, including those structurally related to the chemical , as antimicrobial agents. This work contributes to the understanding of the structure-activity relationships essential for the development of new antimicrobials (Bhuiyan et al., 2006).
Insecticidal Assessment
Research into the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal purposes against the cotton leafworm, Spodoptera littoralis, demonstrates the potential agricultural applications of such compounds. This study highlights the chemical's relevance in developing environmentally friendly pest control strategies (Fadda et al., 2017).
Antipsychotic Agents
The investigation of heterocyclic carboxamides as potential antipsychotic agents includes the evaluation of compounds related to the structure for their affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. This research provides insights into the design of new antipsychotic drugs with improved efficacy and reduced side effects (Norman et al., 1996).
Mechanism of Action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pyridine Compounds
The compound also contains a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value .
Properties
IUPAC Name |
N-[5-(2-ethylsulfanylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-28-16-7-5-4-6-13(16)19(26)24-9-8-14-17(11-24)29-20(21-14)22-18(25)15-10-12(2)27-23-15/h4-7,10H,3,8-9,11H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMAUJGENXCKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.